molecular formula C14H20N2O2 B7913105 ((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid

((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid

Cat. No.: B7913105
M. Wt: 248.32 g/mol
InChI Key: NMTXULXNXYFWHA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid is a chiral piperidine derivative featuring a benzyl group at the 1-position of the piperidine ring and an amino-linked acetic acid moiety at the 3-position.

Key structural attributes:

  • Chiral center: The S-configuration at the piperidine 3-position may influence stereoselective interactions.
  • Benzyl group: Enhances hydrophobicity and aromatic π-π interactions.
  • Acetic acid moiety: Provides carboxylate (-COO⁻) groups for coordination with metal ions (e.g., U(VI)) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(3S)-1-benzylpiperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)9-15-13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTXULXNXYFWHA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzylamine with 2-Halogenated Acetic Acid Esters

A foundational step involves the reaction of benzylamine with 2-halogenated acetic acid ethyl esters (e.g., 2-chloroethyl acetate or 2-bromoethyl acetate) to form N-benzylglycine ethyl ester. This reaction is catalyzed by quaternary ammonium salts, such as tetrabutylammonium hydrogen sulfate, in solvents like dichloromethane or acetonitrile.

Optimized Conditions :

  • Molar Ratios : Benzylamine, 2-halogenated ester, base (e.g., triethylamine), and catalyst are used in a 1:1–3:1–3:0.1–0.5 ratio.

  • Solvents : Dichloromethane or acetonitrile ensures high solubility and reaction efficiency.

  • Catalysts : Quaternary ammonium salts enhance nucleophilic substitution by phase-transfer effects.

In Example 2 of the patent, benzylamine (0.4 mol) reacted with 2-bromoethyl acetate (1.2 mol) in dichloromethane, yielding N-benzylglycine ethyl ester at 97.7% purity (HPLC). This intermediate is critical for subsequent cyclization.

Cyclization to Form the Piperidine Ring

The piperidine ring is constructed via intramolecular cyclization of N-benzylglycine ethyl ester with 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate). Alkaline conditions (e.g., sodium hydroxide) facilitate nucleophilic attack, forming a six-membered ring.

Key Steps :

  • Intermediate III Formation : N-Benzylglycine ethyl ester reacts with 4-halogenated ethyl butyrate in tetrahydrofuran (THF) or toluene, yielding a bicyclic intermediate.

  • Alkaline Hydrolysis : Sodium tert-butoxide in THF at 66–68°C promotes ring closure, followed by pH adjustment to 6–8 for stabilization.

  • Acid-Mediated Crystallization : Hydrochloric acid treatment and recrystallization in acetonitrile yield 1-benzyl-3-piperidone hydrochloride.

Performance Metrics :

  • Yield : 65.1–69.9% for 1-benzyl-3-piperidone hydrochloride.

  • Purity : >99% (HPLC).

Stereochemical Control and Chiral Resolution

The (S)-configuration is introduced via chiral auxiliaries or enzymatic resolution. Although the cited patents do not specify enantioselective steps, asymmetric synthesis strategies for similar piperidine derivatives include:

  • Chiral Catalysts : Use of L-proline or BINOL-derived catalysts in alkylation.

  • Kinetic Resolution : Enzymes like lipases selectively hydrolyze one enantiomer.

Post-synthetic resolution via chiral column chromatography or diastereomeric salt formation may be required to achieve enantiomeric excess >98%.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Solvents :

  • Polar Aprotic Solvents : Acetonitrile enhances nucleophilicity but may require higher temperatures.

  • Chlorinated Solvents : Dichloromethane offers mild conditions but poses environmental concerns.

Bases :

  • Organic Bases (Triethylamine) : Minimize side reactions but are costlier.

  • Inorganic Bases (K₂CO₃) : Economical but may require longer reaction times.

Role of Coupling Agents

In peptide coupling steps (e.g., introducing the acetic acid moiety), agents like T3P (propanephosphonic acid anhydride) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective. T3P offers advantages in reduced racemization and higher yields in amide bond formation.

Industrial Scalability and Process Optimization

Cost-Efficiency of Raw Materials

  • Benzylamine : Low-cost starting material (~$50/kg).

  • Quaternary Ammonium Salts : Recyclable via aqueous extraction, reducing catalyst costs .

Chemical Reactions Analysis

Types of Reactions

((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid is a piperidine derivative that exhibits various biological activities, particularly in neuroprotection. Its mechanism primarily involves the inhibition of enzymes such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), which are crucial in regulating neurotransmitter levels and inflammatory responses in the brain .

Neuroprotective Applications

1. Alzheimer’s Disease Treatment
Research indicates that this compound may serve as a multi-target directed agent against Alzheimer's disease (AD). It shows promise in inhibiting AChE and FAAH, potentially enhancing cholinergic function and reducing neuroinflammation associated with AD .

2. Chemotherapy-Induced Neurotoxicity
A study highlighted the compound's ability to alleviate paclitaxel-induced peripheral neuropathy in animal models. Administered prior to chemotherapy, it demonstrated significant neuroprotective effects, reducing both thermal insensitivity and mechanical allodynia .

Table 1: Summary of Pharmacological Studies Involving this compound

Study ReferenceApplication AreaFindings
Chemotherapy-induced neurotoxicitySignificant reduction in neuropathic symptoms in treated mice.
Alzheimer’s DiseaseEffective AChE inhibition; potential for multi-target therapy.
Chagas DiseaseShowed improved efficacy over traditional treatments in mouse models.

Case Studies

Case Study 1: Neuroprotection in Cancer Patients
In a controlled study involving mice treated with paclitaxel, administration of this compound resulted in notable improvements in behavioral tests measuring pain sensitivity. Mice receiving high doses exhibited reduced symptoms of neuropathy compared to controls, suggesting its utility as a supportive therapy during cancer treatment .

Case Study 2: Alzheimer’s Disease Model
In silico studies demonstrated that derivatives of this compound could effectively bind to AChE and FAAH active sites, enhancing the compound's therapeutic profile against cognitive decline associated with Alzheimer’s disease. The docking studies indicated a strong affinity for these targets, supporting further development as a potential treatment option .

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating biological pathways and exerting its effects through binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares ((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid with related piperidine-acetic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound Not provided C₁₄H₂₀N₂O₂ 248.33 g/mol Benzyl (1-position), acetic acid (3-position) -NH-, -COOH
[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid 1353957-91-1 C₁₈H₂₇N₃O₂ 317.43 g/mol Benzyl-isopropyl (cyclohexyl), acetic acid -NH-, -COOH
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 1354015-76-1 C₁₇H₂₄N₂O₂ 288.39 g/mol Benzyl-cyclopropyl (3-position), acetic acid -NH-, -COOH
[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Discontinued C₁₅H₂₂N₂O₂ 262.35 g/mol Benzyl (1-position), methyl-amino (3-position), acetic acid -N(CH₃)-, -COOH

Key Observations :

  • Electronic Effects: Methylation of the amino group ([((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid) may diminish metal-binding capacity due to reduced lone-pair availability .
  • Chirality : The S-configuration in the target compound may offer enantioselective advantages in catalysis or drug design compared to racemic analogs.

Functional Group Analysis and Metal Interaction

Studies on acetic acid-modified biochar (ASBB) reveal that carboxylate (-COO⁻) groups play a critical role in U(VI) adsorption via monodentate coordination . By analogy, the acetic acid moiety in this compound could similarly bind metal ions.

Comparison of Adsorption Mechanisms :

Compound Functional Groups Metal Interaction Mechanism Adsorption Capacity (Hypothetical)
ASBB (Acetic acid-modified biochar) -COOH, -OH Monodentate coordination with U(VI) 97.8% U(VI) removal at pH 6.0
This compound -COOH, -NH- Potential bidentate coordination (NH and COO⁻) Requires empirical validation
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid -COOH, -NH- Steric hindrance may limit metal access Lower than target compound (predicted)

pH-Dependent Behavior

ASBB achieves optimal U(VI) removal at pH 6.0, where -COO⁻ groups are deprotonated and uranium exists as hydrolyzed species like (UO₂)₂(OH)₂ . For this compound, the pKa of its carboxyl group (~4.7) suggests effective deprotonation at neutral pH, enabling coordination. However, competition from H⁺ ions at low pH (as seen in ASBB systems) could reduce efficiency .

Biological Activity

((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of the Compound

This compound is characterized by a piperidine ring, a benzyl group, and an amino-acetic acid moiety. Its unique structure facilitates interactions with various biological targets, making it a candidate for drug development.

The mechanism of action for this compound primarily involves its interaction with receptors in the central nervous system (CNS). It is believed to modulate neurotransmitter release and uptake, which can lead to analgesic and neuroprotective effects. Specifically, it has been shown to interact with:

  • Neurotransmitter Receptors : Binding to specific receptors involved in pain modulation.
  • Enzymatic Targets : Inhibiting enzymes that play a role in inflammatory pathways.

1. Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. Studies have suggested its potential use in treating neuropathic pain and other pain-related disorders through its action on CNS receptors .

2. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help protect neuronal cells from damage due to oxidative stress and inflammation .

3. Anti-inflammatory Activity

Recent findings suggest that this compound can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide generation in activated glial cells, indicating its potential as an anti-inflammatory agent .

Case Study 1: Analgesic Efficacy

In a study involving animal models, this compound demonstrated a dose-dependent reduction in pain response compared to control groups. The compound was effective at doses as low as 10 mg/kg, suggesting potent analgesic activity .

Case Study 2: Neuroprotection in Neurodegenerative Models

In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced cell death induced by oxidative stress agents. The compound was found to enhance cell viability by up to 70% at optimal concentrations .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundCNS receptor modulationAnalgesic, neuroprotective, anti-inflammatory
N-(ureidoalkyl)-benzyl-piperidinesCCR3 receptor antagonismAnti-inflammatory
Piperidine derivativesVarious receptor interactionsAnticancer, analgesic

Q & A

Q. What is a standard synthesis protocol for ((S)-1-Benzyl-piperidin-3-ylamino)-acetic acid, and how can enantioselective purity be ensured?

A multi-step synthesis typically involves:

  • Step 1 : Chiral resolution of the piperidine precursor using catalytic asymmetric hydrogenation or enzymatic resolution to establish the (S)-configuration .
  • Step 2 : Benzylation of the piperidine nitrogen under anhydrous conditions, monitored by TLC or HPLC .
  • Step 3 : Coupling with glycine derivatives via carbodiimide-mediated amide bond formation (e.g., DCC or EDC) .
  • Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) or NMR with chiral shift reagents to confirm >99% enantiomeric excess .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm . Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% for individual impurities) .
  • Structural Confirmation : 1H^1H- and 13C^{13}C-NMR for backbone verification, with COSY or HSQC for stereochemical assignments .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during large-scale synthesis?

  • Catalytic Asymmetric Hydrogenation : Use chiral ligands like BINAP-Ru complexes for stereocontrol during piperidine ring formation .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Crystallization-Induced Diastereomer Transformation : Co-crystallize intermediates with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance enantioselectivity .

Q. What methodologies are suitable for assessing metabolic stability in preclinical models?

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Monitor CYP450-mediated oxidation using specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Plasma Stability Testing : Measure hydrolysis in plasma (37°C, pH 7.4) over 24 hours, using stabilizers like EDTA to inhibit metalloproteases .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Key Modifications :
    • Piperidine Substitution : Replace benzyl with heteroaromatic groups (e.g., pyridinyl) to modulate lipophilicity and target engagement .
    • Amino Acid Side Chain : Introduce fluorinated or methylated glycine analogs to improve metabolic stability .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to neurological targets (e.g., sigma-1 receptors) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in impurity profiles across synthesis batches?

  • Root-Cause Investigation : Compare HPLC traces from different batches to identify variable impurities (e.g., residual benzyl chloride from Step 2) .
  • Process Optimization : Adjust reaction stoichiometry (e.g., excess glycine derivative) or purification steps (e.g., flash chromatography vs. recrystallization) .

Q. What strategies resolve conflicting data on metabolic pathways between in vitro and in vivo models?

  • Interspecies Comparison : Test metabolite profiles in microsomes from multiple species (human, rat, mouse) to identify species-specific CYP450 interactions .
  • Stable Isotope Tracing : Use 13C^{13}C-labeled compound to track metabolic fate via NMR or LC-MS in plasma/tissue samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.